三甲基-D9-磺鎓碘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

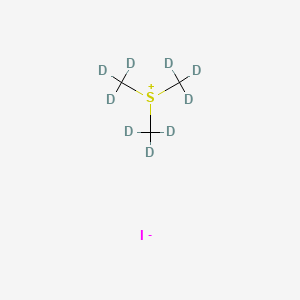

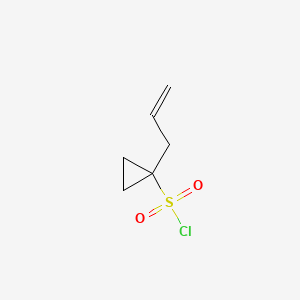

Trimethylsulfonium iodide is an organic compound with the formula C3H9IS . It is commonly used as a methylating agent in organic synthesis . The compound is commercially available and is used in various applications, including the development of moisture-stable hybrid perovskite solar cells .

Synthesis Analysis

Trimethylsulfonium iodide can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide: (CH3)2S + CH3I → [(CH3)3S]+I− .Molecular Structure Analysis

The molecular weight of Trimethylsulfonium iodide is 204.073 . X-ray crystallography reveals that the ion has trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and C-S bond distance of 177 picometers .Chemical Reactions Analysis

Trimethylsulfonium iodide is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent and is used to prepare epoxides .Physical And Chemical Properties Analysis

Trimethylsulfonium iodide is a colorless crystal that decomposes at 203-207 °C . It has a relatively large optical band gap (Eg = 2.32 eV) and high absorption coefficient (α = 2.30 × 10^4 cm^−1) with a hexagonal one-dimensional crystal structure .科学研究应用

有机合成

三甲基-D9-磺鎓碘在有机合成中通常用作甲基化试剂。 它可以与强碱反应生成二甲基磺鎓甲基化物,然后与酮的羰基原位反应生成环氧化合物或烯丙醇 .

抗菌研究

作为抗菌类别的组成部分,该化合物在开发创新抗菌剂方面显示出潜力。 其特性可用于创建针对微生物感染的新疗法 .

分析化学

在气相色谱中,它用作细菌脂肪酸的衍生化试剂,将其转化为甲酯。 此过程对于细菌鉴定至关重要,并且比传统技术更有效 .

环氧化反应

Corey-Chaykovsky 反应利用三甲基磺鎓碘对酮、醛和亚胺进行环氧化。 该反应对于生成环氧化合物具有重要意义,环氧化合物是各种化学合成的重要中间体 .

不对称转化

磺鎓叶立德,源自三甲基-D9-磺鎓碘等化合物,用于不对称转化。 它们是重氮化合物的更安全替代品,已用于各种新型化学反应中 .

这些应用突出了该化合物在多个研究学科中的重要性。 每个应用都利用三甲基-D9-磺鎓碘的独特化学性质来促进不同类型的反应和过程。

有关每个应用的更多详细信息,需要进一步研究和访问专门的数据库。

MilliporeSigma - 三甲基磺鎓碘 MilliporeSigma - 气相色谱 Procure-Net - 抗菌研究 ResearchGate - Corey-Chaykovsky 环氧化<a data

作用机制

Target of Action

Trimethyl-D9-sulfonium iodide primarily targets carbonyl compounds , specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Trimethyl-D9-sulfonium iodide interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction begins with the deprotonation of sulfonium halides with strong bases to generate ylides . The ylide then acts as a nucleophile, attacking the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of Trimethyl-D9-sulfonium iodide with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, serving as versatile intermediates in organic synthesis .

Result of Action

The primary result of Trimethyl-D9-sulfonium iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are valuable in organic synthesis due to their ability to undergo a variety of reactions, leading to the formation of a wide range of products.

Action Environment

The action of Trimethyl-D9-sulfonium iodide can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide that initiates the Corey-Chaykovsky Reaction . Additionally, the reaction’s efficiency can be affected by the solvent used, the temperature, and the presence of other substances that can react with the ylide or the carbonyl compound .

安全和危害

Trimethylsulfonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to use personal protective equipment as required .

未来方向

生化分析

Biochemical Properties

Trimethyl-D9-sulfonium iodide is known to play a role in biochemical reactions. It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent, and is used to prepare epoxides

Molecular Mechanism

Trimethyl-D9-sulfonium iodide exerts its effects at the molecular level through its conversion to dimethyloxosulfonium methylide . This compound can react with the carbonyl group of ketones to form epoxides

属性

IUPAC Name |

tris(trideuteriomethyl)sulfanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYIHQDILEQNR-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester](/img/structure/B564497.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)